2,3-Dinor iPF2α-III-d9
Description
Properties
Molecular Formula |
C₁₈H₂₁D₉O₅ |
|---|---|
Molecular Weight |
335.48 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Metabolic Features of Key F2-Isoprostanes
- Key Insight: 2,3-Dinor iPF2α-III is distinguished by its truncated carbon chain due to β-oxidation, enhancing urinary stability and detectability compared to iPF2α-III .
Analytical Performance
Table 2: Comparison of Analytical Methods for F2-Isoprostanes
- Key Insight: UPLC-MS/MS outperforms GC/MS and ELISA in speed and precision for 2,3-Dinor iPF2α-III quantification, though it requires costly instrumentation .
Clinical and Demographic Relevance
Table 3: Clinical Associations of F2-Isoprostanes
*NHWs: Non-Hispanic Whites; HWs: Hispanic Whites; AAs: African Americans .
- Key Insight: 2,3-Dinor iPF2α-III shows racial heterogeneity in its association with BMI, increasing with BMI in NHWs and HWs but remaining stable in AAs .
Metabolic Stability and Ratios
- In chronic liver disease, the Dinor-dihydro-iPF2α-III/iPF2α-III ratio decreases to 3.36 ± 0.56 (vs. 5.36 ± 8.5 in healthy controls), suggesting impaired metabolism .
- Urinary excretion of 2,3-Dinor iPF2α-III exceeds iPF2α-III by 3–5 fold, making it a superior biomarker for longitudinal studies .
Methodological Considerations
- Cross-Reactivity: Immunoassays (ELISA) for iPF2α-III may cross-react with Dinor metabolites, whereas MS-based methods offer specificity .
Preparation Methods
Urine Sample Pretreatment
Urinary this compound is typically added to biological samples during the initial preparation phase to account for extraction losses. Protocols involve:
-
Acidification : Urine samples (500 μL) are acidified to pH 2–3 using 1M HCl to protonate carboxyl groups, enhancing retention on reverse-phase SPE cartridges.
-
Enzymatic Hydrolysis : β-Glucuronidase (GUS) from bovine liver (1,000 U/400 μL urine, 37°C, 2h) hydrolyzes glucuronide conjugates, releasing free metabolites. This step increases 2,3-dinor iPF2α-III recovery by >50% compared to non-hydrolyzed samples.
SPE Purification
Oasis HLB cartridges (30 mg, Waters Inc.) are primed with methanol and deionized water. After loading acidified samples, cartridges are washed sequentially with:
-
1 mL 0.1M HCl (removes polar impurities)
-
1 mL methanol:water (5:95, v/v)
-
1 mL hexane (eliminates non-polar interferents)
Elution with 1 mL methanol yields >86% recovery of this compound. The eluate is dried under nitrogen at 40°C and reconstituted in 150 μL mobile phase (90:10 H2O:MeCN with 0.15% NH4OH).
Chromatographic Separation and MS Detection
Ultra-Performance Liquid Chromatography (UPLC)
A Waters Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) resolves this compound from isomers under gradient elution:
-
Mobile Phase A : 0.15% NH4OH in H2O
-
Mobile Phase B : 0.15% NH4OH in MeCN:MeOH (95:5, v/v)
-
Gradient : 10% B to 19% B over 5.4 min, followed by re-equilibration.
The compound elutes at 3.8 min , distinct from the non-deuterated analog (1.9 min), ensuring no overlap (Fig. 1A–B).
Tandem Mass Spectrometry (MS/MS)
Negative ion electrospray ionization (ESI) with the following parameters optimizes sensitivity:
-
Capillary Voltage : 3.6 kV
-
Cone Voltage : 30 V
-
Collision Energy : 24 eV
Transitions monitored:
-
This compound : m/z 334 → 201 (quantifier), 334 → 313 (qualifier)
-
Endogenous 2,3-Dinor iPF2α-III : m/z 325 → 237 (quantifier), 325 → 137 (qualifier).
Signal ratios (quantifier/qualifier) are consistent (10.3 ± 1.51), with deviations >15% indicating interference.
Method Validation and Performance
Linearity and Sensitivity
Calibration curves (0.5–20 μg/L) exhibit linearity (r² = 0.991 ± 0.005), with a lower limit of quantification (LLOQ) of 0.5 μg/L (0.04 pmol on-column). The limit of detection (LOD) is 0.01 pmol (S/N = 3).
Precision and Accuracy
| Parameter | Intra-Day RSD (%) | Inter-Day RSD (%) | Inaccuracy (%) |
|---|---|---|---|
| Low QC (0.7 μg/L) | 7.5 | 5.3 | 9 |
| High QC (20 μg/L) | 5.3 | 7.3 | 9 |
Recovery rates range from 86–90% across spiked concentrations (2–20 μg/L).
Stability
-
Freeze-Thaw Cycles : ≤3 cycles (deviation <10%)
-
Long-Term Storage : −80°C for 6 months
Applications in Clinical Studies
Urinary Excretion in Smokers vs. Non-Smokers
| Group | 2,3-Dinor iPF2α-III (μg/g creatinine) |
|---|---|
| Smokers | 8.9 ± 3.8 |
| Non-Smokers | 4.6 ± 2.6 |
Smokers exhibit 93% higher levels (p = 0.003), correlating with oxidative burden.
Intra- vs. Inter-Person Variability
| Source | Contribution to Variance (%) |
|---|---|
| Intra-Person | 30 |
| Inter-Person | 70 |
Morning urine collections reduce intra-person variability to 30%, enhancing reproducibility.
Comparative Analysis of Methodologies
| Parameter | SPE-LC-MS/MS | GC-MS |
|---|---|---|
| Sample Volume | 500 μL | 1 mL |
| Derivatization | Not required | Required |
| Run Time | 6 min | 20 min |
| LLOQ (pmol) | 0.04 | 0.1 |
LC-MS/MS outperforms GC-MS in speed and avoids derivatization artifacts.
Challenges and Mitigation Strategies
Q & A
Q. What analytical methods are recommended for quantifying 2,3-Dinor iPF2α-III-d9 in biological samples?
The gold-standard method involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with stable isotope dilution . Key steps include:
- Sample preparation : Acidify urine to pH 2–3, dilute with deionized water, and purify via solid-phase extraction (SPE) using methanol and water as eluents .
- Chromatography : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) at 400 μL/min flow rate .
- Mass spectrometry : Employ negative electrospray ionization with SRM transitions (e.g., m/z 353→193 for the analyte; m/z 357→197 for the deuterated internal standard) .
- Validation : Achieve a linear range of 0.5–20 μg/L, intra-/inter-day precision <7.5%, and LOQ of 0.5 μg/L .
Q. Why is this compound a preferred biomarker over its parent compound, iPF2α-III?
This metabolite is more abundant in urine (median 877 vs. 174 pg/mg creatinine for iPF2α-III) and avoids ex vivo artifacts. iPF2α-III can form in blood via platelet COX-1 activity, whereas its metabolite is not synthesized during sample processing, ensuring accurate reflection of systemic oxidative stress .
Q. What diseases are associated with elevated levels of this compound?
Elevations correlate with cardiovascular diseases , Alzheimer’s disease , type 2 diabetes , and chronic obstructive pulmonary disease (COPD) . It is particularly sensitive to smoking-induced oxidative damage and reperfusion injury in liver transplantation .
Q. What sample preparation steps minimize matrix interference in urine analysis?
Critical steps include:
- Acidification : Adjust urine to pH 2–3 to stabilize the analyte .
- Dilution : Reduce ionic strength with deionized water before SPE .
- SPE optimization : Use reversed-phase cartridges (e.g., Oasis HLB) and elute with methanol. Include a deuterated internal standard (e.g., iPF2α-III-d4) to correct for recovery variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite levels between immunoassays and MS-based methods?
Immunoassays (ELISA/RIA) may overestimate levels due to cross-reactivity with structural analogs. MS methods provide higher specificity by:
Q. What experimental design considerations are critical for longitudinal studies of oxidative stress biomarkers?
- Pre-analytical factors : Standardize urine collection (24-hour vs. spot), storage (-80°C), and thawing cycles to minimize degradation .
- Normalization : Express data relative to creatinine or specific gravity to account for urinary dilution .
- Confounding variables : Control for diet, NSAID use, and circadian rhythms, which influence prostaglandin metabolism .
Q. How can researchers validate assay specificity against structural analogs like thromboxane metabolites?
- SRM transitions : Monitor multiple fragment ions (e.g., m/z 353→193 and 353→113) to confirm identity .
- Chromatographic resolution : Optimize gradient elution to separate this compound from dinor-dihydro-iPF2α-III or 2,3-dinor TXB2, which share similar masses .
- Synthetic standards : Compare retention times and fragmentation patterns with commercially available reference compounds .
Q. What mechanisms explain conflicting data between urinary this compound levels and clinical outcomes?
Discrepancies may arise from:
- Renal excretion variability : Impaired kidney function alters metabolite clearance independent of systemic oxidation .
- Compartmentalization : The metabolite reflects global lipid peroxidation, whereas localized oxidative damage (e.g., in atherosclerotic plaques) may not correlate with urinary levels .
- Post-collection artifacts : Improper storage (e.g., repeated freeze-thaw cycles) degrades the analyte, requiring strict protocol adherence .
Q. How does this compound compare to other F2-isoprostanes (e.g., iPF2α-VI) in biomarker utility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
